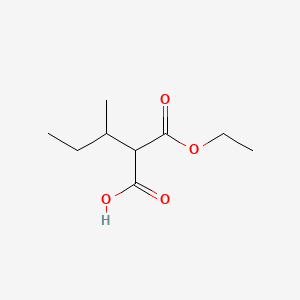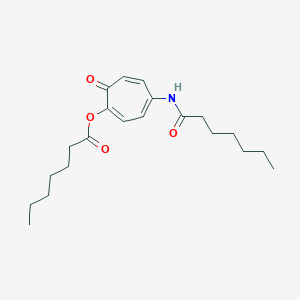
4-(Heptanoylamino)-7-oxocyclohepta-1,3,5-trien-1-yl heptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Heptanoylamino)-7-oxocyclohepta-1,3,5-trien-1-yl heptanoate is a complex organic compound with a unique structure that includes a heptanoylamino group and a heptanoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Heptanoylamino)-7-oxocyclohepta-1,3,5-trien-1-yl heptanoate typically involves multiple steps, starting with the preparation of the core cyclohepta-1,3,5-triene structure. This can be achieved through a series of cyclization reactions. The heptanoylamino group is introduced via an amide formation reaction, where heptanoic acid is reacted with an amine derivative under dehydrating conditions. The final step involves esterification to form the heptanoate ester .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors to improve scalability. Purification steps such as recrystallization or chromatography would be essential to obtain the compound in its desired form.
Análisis De Reacciones Químicas
Types of Reactions
4-(Heptanoylamino)-7-oxocyclohepta-1,3,5-trien-1-yl heptanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
4-(Heptanoylamino)-7-oxocyclohepta-1,3,5-trien-1-yl heptanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme activity and protein interactions due to its unique structure.
Industry: It may be used in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism by which 4-(Heptanoylamino)-7-oxocyclohepta-1,3,5-trien-1-yl heptanoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or experimental outcomes .
Comparación Con Compuestos Similares
Similar Compounds
4-Methylumbelliferyl heptanoate: This compound shares a similar ester structure but differs in its aromatic core.
Heptanoic acid derivatives: Various derivatives of heptanoic acid, such as heptanoic acid esters and amides, exhibit similar chemical properties and reactivity
Uniqueness
What sets 4-(Heptanoylamino)-7-oxocyclohepta-1,3,5-trien-1-yl heptanoate apart is its unique combination of a cyclohepta-1,3,5-triene core with heptanoylamino and heptanoate groups. This structure provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
617-18-5 |
|---|---|
Fórmula molecular |
C21H31NO4 |
Peso molecular |
361.5 g/mol |
Nombre IUPAC |
[4-(heptanoylamino)-7-oxocyclohepta-1,3,5-trien-1-yl] heptanoate |
InChI |
InChI=1S/C21H31NO4/c1-3-5-7-9-11-20(24)22-17-13-15-18(23)19(16-14-17)26-21(25)12-10-8-6-4-2/h13-16H,3-12H2,1-2H3,(H,22,24) |
Clave InChI |
JICTXKWTWWUKEH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=O)NC1=CC=C(C(=O)C=C1)OC(=O)CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



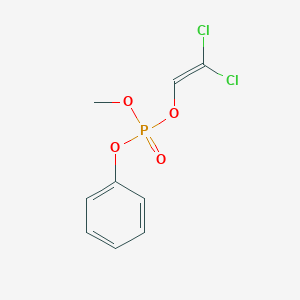
![5-Nitro-2-(2-{1-[(E)-(5-nitropyridin-2-yl)diazenyl]naphthalen-2-yl}hydrazinyl)pyridine](/img/structure/B14744374.png)
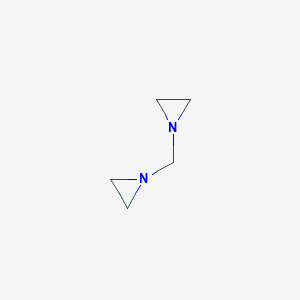
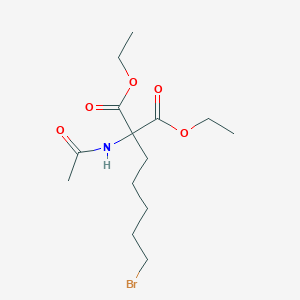
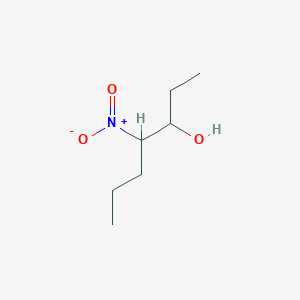

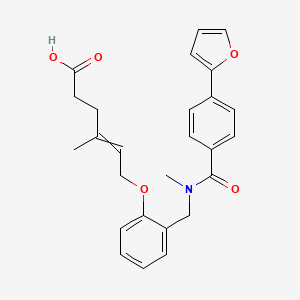
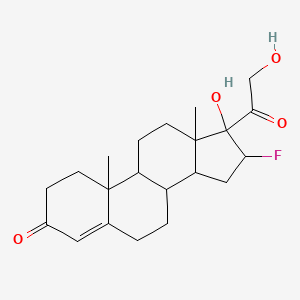


![2H,14H-[1,3]Dioxolo[4,5-h]isoquinolino[2,1-b]isoquinoline](/img/structure/B14744428.png)
![Pyrido[3,2-H]cinnoline](/img/structure/B14744452.png)
